molecular formula C11H9NO2 B044789 3-Amino-2-naphthoic acid CAS No. 5959-52-4

3-Amino-2-naphthoic acid

Cat. No.: B044789
CAS No.: 5959-52-4
M. Wt: 187.19 g/mol
InChI Key: XFXOLBNQYFRSLQ-UHFFFAOYSA-N
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Description

3-Amino-2-naphthoic acid is an organic compound with the chemical formula C11H9NO2. It is a derivative of naphthalene and contains both an amino group (-NH2) and a carboxylic acid group (-COOH) attached to the naphthalene ring. This compound appears as a white to yellow crystalline solid and has limited solubility in water but dissolves well in organic solvents .

Scientific Research Applications

3-Amino-2-naphthoic acid has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 3-Amino-2-naphthoic acid is the cyanate anion (CNO−) . The cyanate anion is a biomarker for certain diseases, such as chronic kidney disease .

Mode of Action

This compound has been developed as a “turn-on” fluorescence probe for the specific detection of the cyanate anion . Upon the addition of sodium cyanate, the weak-fluorescent this compound reacts with CNO−, triggering an intense emission of green fluorescence . This fluorescence enhancement shows a good linear relationship with CNO− concentrations ranging from 0.5 to 200 μM .

Biochemical Pathways

The cyanate anion is formed spontaneously within cells from urea and carbamylation . Carbamylation has been held responsible for post-translational protein modifications that are involved in atherogenesis and other functional changes . Thus, the level of cyanate anion is related to some diseases .

Pharmacokinetics

It exhibits both acidic and weak basic properties .

Result of Action

The interaction between the this compound probe and CNO− triggers a significant increase in green fluorescence emission, with up to a 9-fold enhancement observed . This fluorescence enhancement is used to detect the presence of the cyanate anion, a biomarker for certain diseases such as chronic kidney disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can be affected by the solvent used, which in turn can impact its bioavailability and efficacy . Additionally, the compound should be handled with care due to potential health risks such as skin and eye irritation, respiratory problems, and toxicity if ingested .

Safety and Hazards

When ingested, 3-Amino-2-naphthoic acid can be harmful and toxic to the body. It can cause serious health effects such as vomiting, nausea, and even death in extreme cases . Furthermore, this substance can also irritate the skin, causing redness and discomfort upon contact .

Future Directions

3-Amino-2-naphthoic acid has been developed as a “turn-on” fluorescence probe for the specific detection of the cyanate anion (CNO-). The cyanate anion is a biomarker for certain diseases, such as chronic kidney disease . This offers a promising approach in practical applications .

Biochemical Analysis

Biochemical Properties

3-Amino-2-naphthoic acid exhibits both acidic and weak basic properties . It serves as a key building block in the synthesis of novel heterocyclic compounds, including pyridines and quinolines . Additionally, it has been developed as a “turn-on” fluorescence probe for the specific detection of the cyanate anion (CNO-), which is a biomarker for certain diseases such as chronic kidney disease .

Cellular Effects

It is believed to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) . It is also known to react with the cyanate anion (CNO-), triggering a significant increase in green fluorescence emission .

Molecular Mechanism

The molecular mechanism of this compound is not completely understood. It is believed to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) . Upon the addition of sodium cyanate, the weak-fluorescent this compound could react with CNO-, which triggers intense emission of green fluorescence .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits weak fluorescence until it reacts with CNO-, upon which it triggers a significant increase in green fluorescence emission .

Metabolic Pathways

It is known to play a role in the synthesis of fluorescent dyes .

Transport and Distribution

It is known that the compound is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone .

Subcellular Localization

Given its role in the synthesis of fluorescent dyes, it may be localized in areas of the cell where these dyes are produced or utilized .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-naphthoic acid can be synthesized from 3-hydroxy-2-naphthoic acid. The process involves the use of ammonia and zinc chloride in a high-pressure reactor. The mixture is heated to 195°C for 36 hours under a pressure of 2.7 MPa. After cooling to room temperature, concentrated hydrochloric acid is added, and the mixture is boiled for 30 minutes before filtration .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The process is scaled up to accommodate larger quantities, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-2-naphthoic acid can undergo oxidation reactions, where the amino group is converted to a nitro group.

    Reduction: The compound can be reduced to form various derivatives, such as 3-amino-2-naphthalenemethanol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: 3-Nitro-2-naphthoic acid.

    Reduction: 3-Amino-2-naphthalenemethanol.

    Substitution: Various substituted naphthoic acids depending on the reagents used.

Comparison with Similar Compounds

Comparison: 3-Amino-2-naphthoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. Its ability to act as a fluorescence probe for cyanate anion detection sets it apart from other similar compounds.

Properties

IUPAC Name

3-aminonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXOLBNQYFRSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064066
Record name 3-Amino-2-naphthalenecarboxylic acid
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Molecular Weight

187.19 g/mol
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CAS No.

5959-52-4
Record name 3-Amino-2-naphthoic acid
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Record name 3-Amino-2-naphthoic acid
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Record name 3-AMINO-2-NAPHTHOIC ACID
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Record name 2-Naphthalenecarboxylic acid, 3-amino-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the applications of 3-Amino-2-naphthoic acid in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It can be used to synthesize various heterocyclic compounds, including:

  • Benzo[g]quinoline derivatives: [] Researchers have explored its use in the synthesis of 1,2,3,4-tetrahydro-4-oxobenzo[g]quinoline derivatives. While direct cyanoethylation or carboxyethylation of this compound proved unsuccessful, its derivative, 1-chloro-2-naphthylamine, was explored as a potential starting material. []
  • Condensed pyrimidines: [] This compound reacts with 4-isothiocyanato-4-methylpentane-2-one to yield condensed pyrimidine derivatives, which were further evaluated for their anti-inflammatory and analgesic properties. []
  • 1,3-Thiazine-2,4-dithiones (trithioisatoic anhydrides): [] A one-pot synthesis method utilizes this compound and carbon disulfide to directly form 2H-naphtho[2,3-d][1,3]thiazine-2,4(1H)-dithione. This method highlights the role of carbon disulfide as both a reactant and thionation agent. []
  • Linear Tröger's base analogs: [] Researchers successfully synthesized a linear Tröger's base derived from naphthalene, 7H-15H-6,14-methanodinaphtho[2,3-b:2′,3′-f][1,5]diazocine, using this compound as the starting material in a four-step synthesis. []
  • Carbazole fused benzoquinolines and pyridocarbazoles: [] Studies demonstrate the use of this compound in efficiently synthesizing carbazole-fused benzoquinolines and pyridocarbazoles. []

Q2: How is this compound used in analytical chemistry?

A2: this compound has proven to be a valuable tool in analytical chemistry, particularly in the following applications:

  • Internal Standard in UPLC-MS/MS: [] It serves as an internal standard in a validated UPLC-MS/MS method for the simultaneous quantification of the anticonvulsants levetiracetam and gabapentin in plasma. []
  • Marker in Honey Analysis: [] Targeted metabolomics studies using UPLC-MS/MS identified this compound as a potential marker for differentiating honey produced by Apis cerana cerana Fabricius from Apis mellifera ligustica Spinola. This compound was found in higher amounts in honey from Apis cerana cerana. []

Q3: Has this compound been detected in biological systems?

A3: Yes, this compound has been observed in biological samples.

  • Urinary Metabolite in Toxicity Studies: [] Researchers investigating the biochemical effects of mercuric chloride in rats using 1H NMR and HPLC-TOF/MS found an increase in the urinary excretion of an ion with m/z 188, tentatively identified as this compound, after mercuric chloride administration. This suggests a potential link between the compound and mercuric chloride toxicity. []
  • Rhizospheric Soil Metabolite: [] In studies on the impact of continuous cucumber cultivation on soil, this compound was among the identified metabolites in rhizospheric soil. Its concentration initially increased and then decreased with prolonged cucumber cropping, suggesting an association with fatty acid metabolism and amino acid biosynthesis in the rhizosphere. []
  • Plant Metabolite: [] An integrated physiological and metabolomic analysis of Quercus mongolica leaves revealed an increase in this compound content during both early and late senescence stages. This suggests a potential role for the compound in the plant's response to senescence. []

Q4: Can you describe the synthesis of this compound?

A4: this compound can be synthesized from readily available starting materials through different approaches:

  • From 3-hydroxy-2-naphthoic acid: [] This method details a procedure using 167g of 3-hydroxy-2-naphthoic acid (0.89 mole) as the reactant to produce this compound. []
  • As a precursor to other compounds: this compound can be further derivatized: [] It can be reacted with butyl isocyanate to produce methyl 3-(N-bromoacetylamino)-2-naphthoate through a two-step synthesis involving the intermediate methyl 3-amino-2-naphthoate. []

Q5: Are there any known biological targets or mechanisms of action for this compound?

A5: While research has identified this compound in various biological contexts, including its presence in urine [], rhizospheric soil [], and plant leaves [], its specific biological targets and mechanisms of action remain largely unexplored. Further research is needed to elucidate its potential roles and interactions within biological systems.

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